MAGNESIUM NITRIDE

Catalog No.
S1797414
CAS No.
12057-71-5
M.F
C56H102Ir5O10
M. Wt
1896.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MAGNESIUM NITRIDE

CAS Number

12057-71-5

Product Name

MAGNESIUM NITRIDE

IUPAC Name

3-hydroxy-2,8-dimethyldec-3-en-5-one;6-hydroxy-9,9-dimethyldec-5-en-4-one;7-hydroxy-3,8-dimethyldec-6-en-5-one;5-hydroxy-6-methyloct-4-en-3-one;6-hydroxy-2,3,7-trimethyloct-5-en-4-one;iridium

Molecular Formula

C56H102Ir5O10

Molecular Weight

1896.5 g/mol

InChI

InChI=1S/3C12H22O2.C11H20O2.C9H16O2.5Ir/c1-5-10(4)6-7-11(13)8-12(14)9(2)3;1-5-6-10(13)9-11(14)7-8-12(2,3)4;1-5-9(3)7-11(13)8-12(14)10(4)6-2;1-7(2)9(5)11(13)6-10(12)8(3)4;1-4-7(3)9(11)6-8(10)5-2;;;;;/h8-10,14H,5-7H2,1-4H3;9,14H,5-8H2,1-4H3;8-10,14H,5-7H2,1-4H3;6-9,12H,1-5H3;6-7,11H,4-5H2,1-3H3;;;;;

InChI Key

CIAIWZFGZVFVGX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C=C(CCC(C)(C)C)O.CCC(C)CCC(=O)C=C(C(C)C)O.CCC(C)CC(=O)C=C(C(C)CC)O.CCC(C)C(=CC(=O)CC)O.CC(C)C(C)C(=O)C=C(C(C)C)O.[Ir].[Ir].[Ir].[Ir].[Ir]

A glycoprotein hormone secreted by the adenohypophysis (PITUITARY GLAND, ANTERIOR). Thyrotropin stimulates THYROID GLAND by increasing the iodide transport, synthesis and release of thyroid hormones (THYROXINE and TRIIODOTHYRONINE). Thyrotropin consists of two noncovalently linked subunits, alpha and beta. Within a species, the alpha subunit is common in the pituitary glycoprotein hormones (TSH; LUTEINIZING HORMONE and FSH), but the beta subunit is unique and confers its biological specificity.

Magnesium nitride (Mg3N2) is a high-melting-point (approx. 1500 °C) inorganic compound that serves as a highly versatile, bench-stable solid source of nitrogen and magnesium for advanced synthesis and metallurgy [1]. Unlike gaseous nitrogen or ammonia, this greenish-yellow powder reacts predictably with protic solvents to release ammonia in situ, making it an invaluable reagent for organic amidation and heterocycle synthesis [2]. Beyond laboratory synthesis, Mg3N2 is procured at an industrial scale as a controlled reducing and desulfurizing agent in steelmaking, a critical catalyst for the high-pressure synthesis of cubic boron nitride (cBN), and a highly tunable precursor for advanced metal-matrix composites like aluminum nitride (AlN)[3]. Its dual utility as both a solid-state nitrogen donor and a moderated magnesium source makes it a unique procurement target for moisture-sensitive chemistry and high-temperature materials engineering.

Substituting Mg3N2 with more common nitrogen or magnesium sources frequently leads to process failures, reduced yields, or severe safety hazards. In organic synthesis, replacing Mg3N2 with aqueous ammonia introduces water that quenches moisture-sensitive intermediates, dropping yields to near zero in specialized mechanochemical functionalizations[1]. Furthermore, using gaseous ammonia requires pressurized cylinders and complex handling setups that are inefficient for bench-scale transformations[2]. In metallurgical applications, substituting Mg3N2 with pure elemental magnesium for desulfurization results in violent, uncontrolled vaporization at smelting temperatures, causing hazardous splashing, fuming, and poor sulfur capture [3]. Mg3N2 circumvents these issues by acting as a moisture-activated, controlled-release solid, ensuring precise stoichiometry in the lab and stable reaction kinetics in the foundry.

Amidation Yield: Solid-State Mg3N2 vs. Methanolic Ammonia

In the direct transformation of esters to primary amides, handling gaseous or dissolved ammonia often leads to poor conversions. When cyclohexane methyl ester was treated with Mg3N2 in methanol, it provided highly efficient in situ ammonia generation. In contrast, substituting this with 2 M ammonia in methanol (even with added magnesium methoxide) resulted in a substantially lower yield[1].

Evidence DimensionIsolated yield of primary amide (cyclohexane methyl ester conversion)
Target Compound DataMg3N2 in methanol (High yield, typically 75-99% across ester classes)
Comparator Or Baseline2 M NH3 in methanol + Mg(OMe)2 (23% yield)
Quantified Difference>3x increase in isolated product yield
ConditionsReaction in methanol, sealed tube, 80 °C

Allows laboratories to achieve high-yield amidations using a bench-stable solid, eliminating the need for pressurized ammonia gas or specialized handling.

Mechanochemical Functionalization: Mg3N2 vs. Aqueous Ammonia

For the synthesis of pyrroline-fused tetra-functionalized [60]fullerene derivatives via solvent-free ball-milling, Mg3N2 acts as an exceptionally effective nitrogen source. Attempting to substitute Mg3N2 with standard aqueous ammonia (NH3·H2O) causes the reaction pathway to fail almost completely, demonstrating that the solid-state nitride anion or its localized ammonia release mechanism is critical for the transformation[1].

Evidence DimensionTarget product yield in mechanochemical fullerene functionalization
Target Compound DataMg3N2 under solvent-free ball-milling (Successful primary pathway)
Comparator Or BaselineAqueous ammonia (NH3·H2O) (3% yield)
Quantified DifferenceNear-total reaction failure when substituting Mg3N2 with aqueous ammonia
ConditionsSolvent-free ball-milling, direct condensation pathway

Proves that Mg3N2 is uniquely capable of driving complex, solvent-free mechanochemical nitrogenations where traditional aqueous reagents fail.

Metallurgical Desulfurization: Mg3N2 vs. Elemental Magnesium

In high-strength steel smelting, desulfurization requires the introduction of magnesium. However, pure elemental magnesium vaporizes violently at steelmaking temperatures, leading to hazardous splashing, fuming, and inefficient sulfur capture. Mg3N2 provides a chemically bound form of magnesium that ensures a slower, controlled release of magnesium vapor, significantly improving sulfur removal efficiency and reducing inclusion defects in the final steel product[1].

Evidence DimensionMagnesium vapor release rate and process stability
Target Compound DataMg3N2 (Controlled, slow release of Mg vapor)
Comparator Or BaselineElemental Magnesium metal (Violent vaporization, splashing, and fuming)
Quantified DifferenceElimination of violent splashing and improved sulfur removal efficiency
ConditionsHigh-temperature steel smelting and desulfurization

Enables steel manufacturers to achieve cleaner alloys with fewer sulfide stringers while drastically improving workplace safety during the smelting process.

Ceramic Composite Synthesis: Solid-Liquid Displacement vs. Gas Injection

When synthesizing aluminum nitride (AlN) reinforced aluminum composites, introducing nitrogen via gas bubbling often results in poor control over the final ceramic particle size. By utilizing Mg3N2 powder in a solid-liquid displacement reaction with molten aluminum at 1000 °C, the size of the resulting AlN particles is directly dictated by the initial size of the Mg3N2 precursor, allowing for precise microstructural engineering of the composite [1].

Evidence DimensionControl over AlN particle size in Al-matrix composites
Target Compound DataMg3N2 solid-liquid displacement (AlN size directly controlled by Mg3N2 precursor size)
Comparator Or BaselineDirect N2 gas injection (Less predictable nucleation and growth)
Quantified DifferenceDirect 1:1 correlation between precursor powder size and final ceramic reinforcement size
ConditionsMolten aluminum reaction at 1000 °C

Provides metallurgists and materials scientists with a highly tunable precursor for manufacturing advanced metal matrix composites with specific mechanical properties.

Bench-Scale Synthesis of Primary Amides and Dihydropyridines

Because Mg3N2 acts as a bench-stable, solid-state ammonia surrogate, it is the ideal choice for converting esters to primary amides or synthesizing dihydropyridines via the Hantzsch reaction. It eliminates the need for pressurized ammonia gas cylinders and prevents the yield-destroying effects of aqueous ammonia in moisture-sensitive pathways [1].

Controlled Desulfurization in High-Strength Steel Smelting

In metallurgy, Mg3N2 is procured as a superior alternative to pure magnesium metal for desulfurization. Its chemically bound state ensures a slow, controlled release of magnesium vapor at smelting temperatures, drastically reducing hazardous splashing while minimizing sulfide stringers and inclusion defects in the final steel [2].

Precursor for Tunable Aluminum Nitride (AlN) Composites

For materials scientists engineering metal-matrix composites, Mg3N2 is utilized in solid-liquid displacement reactions with molten aluminum. Unlike direct nitrogen gas injection, using Mg3N2 powder allows manufacturers to directly control the final size of the AlN reinforcing particles by selecting a specific starting size of the nitride precursor [3].

Catalyst for High-Pressure Cubic Boron Nitride (cBN) Synthesis

In the superhard materials industry, Mg3N2 is a well-established and critical catalyst for the phase transformation of hexagonal boron nitride into cubic boron nitride under high-pressure, high-temperature (HPHT) conditions, enabling the production of industrial abrasives and cutting tools [4].

Physical Description

Beige powder; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

1895.55725 g/mol

Monoisotopic Mass

1899.56192 g/mol

Heavy Atom Count

71

Wikipedia

Magnesium_nitride

General Manufacturing Information

Magnesium nitride (Mg3N2): ACTIVE

Dates

Last modified: 08-15-2023

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